(Aa-utp)sodium salt
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Overview
Description
(Aa-utp)sodium salt, also known as aminoallyl-uridine-5’-triphosphate sodium salt, is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate (UTP) where an aminoallyl group is attached to the uridine base. This modification allows for the incorporation of reactive groups, making it useful for labeling and detection purposes in nucleic acid research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aa-utp)sodium salt typically involves the chemical modification of uridine triphosphate. The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups to ensure selective modification. The reaction conditions usually require controlled pH, temperature, and the presence of specific catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and quality. The final product is often lyophilized to obtain a stable powder form suitable for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
(Aa-utp)sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The aminoallyl group can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the uridine base and the triphosphate moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield labeled nucleotides, while redox reactions can result in modified uridine derivatives .
Scientific Research Applications
(Aa-utp)sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in the study of RNA synthesis and function, as well as in the development of RNA-based therapeutics.
Medicine: Utilized in diagnostic assays and as a tool for studying gene expression and regulation.
Industry: Applied in the production of labeled nucleotides for use in various biochemical assays and research tools
Mechanism of Action
The mechanism of action of (Aa-utp)sodium salt involves its incorporation into nucleic acids during synthesis. The aminoallyl group provides a reactive site for further chemical modifications, allowing for the attachment of labels or other functional groups. This enables the detection and analysis of nucleic acids in various experimental settings. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Aminoallyl-ATP: Similar to (Aa-utp)sodium salt but with an adenosine base.
Aminoallyl-CTP: Contains a cytidine base instead of uridine.
Aminoallyl-GTP: Features a guanosine base.
Uniqueness
What sets this compound apart from these similar compounds is its specific use in RNA-related applications due to the uridine base. This makes it particularly valuable in studies involving RNA synthesis, function, and regulation .
Properties
Molecular Formula |
C12H22N3O15P3 |
---|---|
Molecular Weight |
541.24 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
FNUMKYYYDLGIOO-LJVIUUKQSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN |
Origin of Product |
United States |
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